molecular formula C10H12ClFN2O2 B6589774 tert-butyl N-(5-chloro-2-fluoropyridin-4-yl)carbamate CAS No. 2385480-98-6

tert-butyl N-(5-chloro-2-fluoropyridin-4-yl)carbamate

Cat. No.: B6589774
CAS No.: 2385480-98-6
M. Wt: 246.7
InChI Key:
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Description

tert-Butyl N-(5-chloro-2-fluoropyridin-4-yl)carbamate is a chemical compound with the molecular formula C10H12ClFN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-chloro-2-fluoropyridin-4-yl)carbamate typically involves the reaction of 5-chloro-2-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(5-chloro-2-fluoropyridin-4-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(5-chloro-2-fluoropyridin-4-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It is also used in the development of enzyme inhibitors and receptor modulators .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the design and synthesis of new drug candidates targeting various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-chloro-2-fluoropyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(5-chloro-2-fluoropyridin-4-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2385480-98-6

Molecular Formula

C10H12ClFN2O2

Molecular Weight

246.7

Purity

95

Origin of Product

United States

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